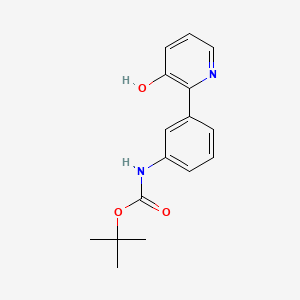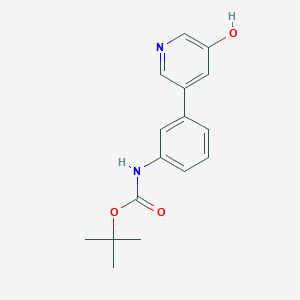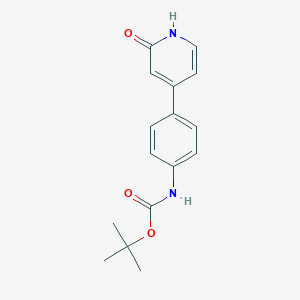![molecular formula C15H16N2O3S B6369036 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261982-66-4](/img/structure/B6369036.png)
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine (HPSP) is a synthetic molecule that has recently been studied for its potential applications in the field of scientific research. HPSP is a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms, as well as a pyrrolidinylsulfonyl group attached to the phenyl ring. HPSP is a white crystalline solid with a melting point of 218-219 °C and a purity of 95%. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is not yet fully understood. However, it is believed that 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% may act as a ligand and interact with certain proteins, enzymes, and receptors in order to bind to them and alter their activity. It is also believed that 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% may act as an antioxidant and reduce oxidative damage in cells. Additionally, 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% may act as an anti-inflammatory agent by inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% are not yet fully understood. However, it has been found to bind to certain proteins, enzymes, and receptors and alter their activity. It has also been found to act as an antioxidant and reduce oxidative damage in cells. Additionally, 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to act as an anti-inflammatory agent by inhibiting the release of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in laboratory experiments include its high purity (95%) and its ability to bind to certain proteins, enzymes, and receptors. Additionally, 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to act as an antioxidant and anti-inflammatory agent, making it a potential therapeutic agent. The limitations of using 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in laboratory experiments include its low solubility in water and its potential toxicity. Additionally, the mechanism of action of 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is not yet fully understood, making it difficult to predict its effects in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be done to explore the potential therapeutic effects of 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%, as well as its potential toxicity. Additionally, further research could be done to explore the potential of 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% as a chiral catalyst, as well as its potential to act as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore the potential of 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% as a drug delivery system, as well as its potential applications in nanotechnology.
Synthesemethoden
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be synthesized using a variety of methods, including lithiation-trapping, palladium-catalyzed coupling, and a three-component reaction. Lithiation-trapping is a method where a lithiated intermediate is trapped by a nucleophile in order to form the desired product. The palladium-catalyzed coupling is a method which uses a palladium catalyst to form a C-C bond between two molecules. The three-component reaction involves the reaction of two molecules with a third molecule, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been studied for its potential applications in the field of scientific research. It has been found to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been used as a ligand in medicinal chemistry and has been found to be effective in binding to certain proteins, enzymes, and receptors. In biochemistry, 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been studied for its potential use as a chiral catalyst, as well as for its potential to act as an antioxidant. In pharmacology, 2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been studied for its potential use in drug development, as well as for its potential to act as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-7-6-13(11-16-15)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOAYNRBPKOMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683248 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-66-4 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)



![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)

![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)
![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)

![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)
![2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369066.png)
![3-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369074.png)